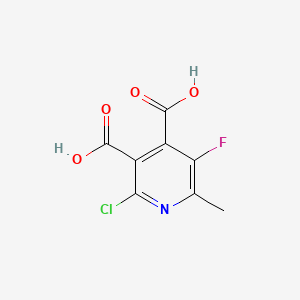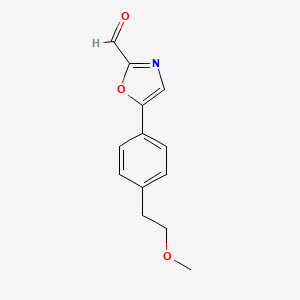
3-(2'-FluorobenZyloxy)phenylZinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2’-Fluorobenzyloxy)phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound used in various chemical reactions. It is a reagent that combines the properties of both organozinc and organobromine compounds, making it highly versatile in organic synthesis. The compound has the molecular formula C13H10BrFOZn and a molecular weight of 346.5138 .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2’-Fluorobenzyloxy)phenylzinc bromide typically involves the reaction of 3-(2’-Fluorobenzyloxy)bromobenzene with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
3-(2’-Fluorobenzyloxy)bromobenzene+Zn→3-(2’-Fluorobenzyloxy)phenylzinc bromide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3-(2’-Fluorobenzyloxy)phenylzinc bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: It can act as a nucleophile in substitution reactions, replacing halides or other leaving groups in organic molecules.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Addition Reactions: It can participate in addition reactions with electrophiles, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides, aryl halides, and sulfonates. The reactions are typically carried out in polar aprotic solvents like THF or dimethylformamide (DMF).
Coupling Reactions: Palladium or nickel catalysts are often used, along with ligands like triphenylphosphine. The reactions are usually performed under an inert atmosphere at elevated temperatures.
Addition Reactions: Electrophiles such as aldehydes, ketones, and imines are commonly used. The reactions are typically carried out at low to moderate temperatures to control the reaction rate and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reactants and conditions used. For example, in nucleophilic substitution reactions, the product is typically a substituted aromatic compound. In coupling reactions, the product is a biaryl or a more complex aromatic system. In addition reactions, the product is usually an alcohol, amine, or other functionalized organic molecule.
科学研究应用
3-(2’-Fluorobenzyloxy)phenylzinc bromide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. It is particularly useful in the synthesis of complex aromatic compounds and natural products.
Biology: It can be used to modify biomolecules, such as peptides and nucleotides, to study their structure and function.
Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its ability to form carbon-carbon bonds makes it valuable in the development of new drugs.
Industry: It is used in the production of fine chemicals, agrochemicals, and materials science. Its versatility in chemical reactions makes it a valuable tool for industrial applications.
作用机制
The mechanism of action of 3-(2’-Fluorobenzyloxy)phenylzinc bromide involves its ability to act as a nucleophile or electrophile in various chemical reactions The compound can donate electrons to form new bonds with electrophiles or accept electrons from nucleophiles to form new bonds The molecular targets and pathways involved depend on the specific reaction and conditions used
相似化合物的比较
Similar Compounds
- 3-(2’-Chlorobenzyloxy)phenylzinc bromide
- 3-(2’-Bromobenzyloxy)phenylzinc bromide
- 3-(2’-Methoxybenzyloxy)phenylzinc bromide
Comparison
3-(2’-Fluorobenzyloxy)phenylzinc bromide is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Compared to its chloro, bromo, and methoxy analogs, the fluorine atom can enhance the compound’s reactivity and selectivity in certain reactions. The fluorine atom’s electronegativity can stabilize negative charges and influence the compound’s behavior in nucleophilic and electrophilic reactions. This makes 3-(2’-Fluorobenzyloxy)phenylzinc bromide a valuable reagent in organic synthesis and industrial applications.
属性
分子式 |
C13H10BrFOZn |
|---|---|
分子量 |
346.5 g/mol |
IUPAC 名称 |
bromozinc(1+);1-fluoro-2-(phenoxymethyl)benzene |
InChI |
InChI=1S/C13H10FO.BrH.Zn/c14-13-9-5-4-6-11(13)10-15-12-7-2-1-3-8-12;;/h1-2,4-9H,10H2;1H;/q-1;;+2/p-1 |
InChI 键 |
MHPCPEOQNSWWSU-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=C(C(=C1)COC2=CC=C[C-]=C2)F.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-Butyl (2-((1-methyl-9H-pyrido[3,4-b]indol-6-yl)oxy)ethyl)carbamate](/img/structure/B14898352.png)
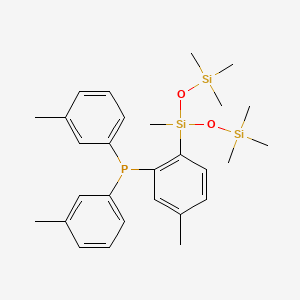

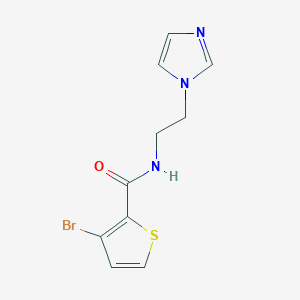
![(1-Aminobenzo[4,5]imidazo[1,2-a]pyrazin-3-yl)methanol](/img/structure/B14898384.png)

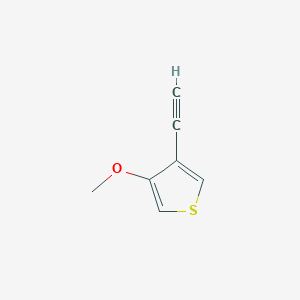
![Methyl 3-(2'-(dicyclohexylphosphanyl)-[1,1'-biphenyl]-2-yl)propanoate](/img/structure/B14898424.png)
